molecular formula C11H14BClF3KN2 B1408110 Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate CAS No. 1704704-42-6

Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate

Cat. No.: B1408110
CAS No.: 1704704-42-6
M. Wt: 316.6 g/mol
InChI Key: HKEGIYOYAGWWDE-UHFFFAOYSA-N
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Description

Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate is a chemical compound with the molecular formula C11H14BClF3KN2. It is a trifluoroborate salt that has been utilized in various chemical reactions and research applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate typically involves the reaction of 3-chloro-2-(4-methylpiperidin-1-yl)pyridine with potassium trifluoroborate. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), under inert atmosphere conditions to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Palladium-based catalysts are frequently used in coupling reactions involving this compound.

    Solvents: Solvents such as THF, dichloromethane, and ethanol are commonly used in reactions involving this compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are typically biaryl compounds.

Scientific Research Applications

Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is employed in the synthesis of novel materials with unique properties.

    Biological Research: The compound is used in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can form stable bonds with other molecules, making it a valuable reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)borate
  • Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)difluoroborate

Uniqueness

Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in reactions where high reactivity and stability are required.

Properties

IUPAC Name

potassium;[3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BClF3N2.K/c1-8-3-6-18(7-4-8)11-10(13)9(2-5-17-11)12(14,15)16;/h2,5,8H,3-4,6-7H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEGIYOYAGWWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=NC=C1)N2CCC(CC2)C)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BClF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704704-42-6
Record name Borate(1-), [3-chloro-2-(4-methyl-1-piperidinyl)-4-pyridinyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704704-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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